

# A Comparative Meta-Analysis of Orantinib (TSU-68) in Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Orantinib (formerly known as TSU-68 or SU6668) is an orally bioavailable, multi-targeted receptor tyrosine kinase inhibitor that has been investigated in numerous clinical trials for various solid tumors. This guide provides a meta-analysis of Orantinib and its known metabolites based on available clinical trial data, offering a comparative perspective against alternative therapies.

#### **Mechanism of Action**

Orantinib targets several key signaling pathways involved in tumor angiogenesis and cell proliferation.[1] It competitively inhibits the autophosphorylation of:

- Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)[1]
- Platelet-Derived Growth Factor Receptor (PDGFR)[1]
- Fibroblast Growth Factor Receptor (FGFR)[1]

By blocking these receptors, Orantinib aims to inhibit the formation of new blood vessels that supply tumors with essential nutrients, thereby impeding their growth and proliferation.[2] It also inhibits the phosphorylation of the stem cell factor receptor tyrosine kinase c-kit.[1]

### **Signaling Pathway of Orantinib's Action**





Click to download full resolution via product page

Caption: Orantinib inhibits multiple receptor tyrosine kinases.

#### **Clinical Trials Overview and Pharmacokinetics**

Orantinib has been evaluated in various clinical trials, primarily in patients with advanced solid tumors, including hepatocellular carcinoma (HCC), metastatic colorectal cancer (mCRC), and metastatic breast cancer.

#### **Pharmacokinetic Profile**

Phase I studies have characterized the pharmacokinetic profile of Orantinib. Following oral administration, the drug's exposure appears to decrease after repeated dosing, suggesting autoinduction of its own metabolism, likely through the cytochrome P450 system (CYP1A1/2). [3]

Table 1: Summary of Pharmacokinetic Parameters of Orantinib in a Phase I Study of Advanced Solid Tumors



| Dose Level<br>(mg/m² bid) | Administrat<br>ion | Cmax<br>(ng/mL) -<br>Day 1    | AUC0-t<br>(ng·h/mL) -<br>Day 1 | Cmax<br>(ng/mL) -<br>Day 29 | AUC0-t<br>(ng·h/mL) -<br>Day 29 |
|---------------------------|--------------------|-------------------------------|--------------------------------|-----------------------------|---------------------------------|
| 200                       | Twice daily        | Data not specified            | Data not specified             | Data not specified          | Data not<br>specified           |
| 400                       | Twice daily        | ~2-fold higher<br>than Day 29 | ~2-fold higher<br>than Day 29  | Not specified               | Not specified                   |
| 800                       | Twice daily        | ~2-fold higher<br>than Day 29 | ~2-fold higher<br>than Day 29  | Not specified               | Not specified                   |
| 1200                      | Twice daily        | ~2-fold higher<br>than Day 29 | ~2-fold higher<br>than Day 29  | Not specified               | Not specified                   |

Source: Phase I and pharmacokinetic study of TSU-68.[3][4] Note: The study noted that Cmax and AUC0–t after repeated administration on days 8 and 29 were approximately 2-fold lower than after the first administration on day 1.[3][4]

Information regarding the specific metabolites of Orantinib in human clinical trials is limited in the available literature. Pre-clinical studies suggest hepatic metabolism is the predominant route of elimination.[3]

### **Efficacy in Hepatocellular Carcinoma (HCC)**

Orantinib has been studied in patients with unresectable HCC, often in combination with other treatments like transcatheter arterial chemoembolization (TACE).

Table 2: Phase III ORIENTAL Study - Orantinib with TACE vs. Placebo with TACE in Unresectable HCC



| Endpoint                     | Orantinib +<br>TACE | Placebo +<br>TACE | Hazard Ratio<br>(95% CI) | p-value       |
|------------------------------|---------------------|-------------------|--------------------------|---------------|
| Overall Survival<br>(Median) | 31.1 months         | 32.3 months       | 1.090 (0.878–<br>1.352)  | 0.435         |
| Time to Progression (Median) | Not specified       | Not specified     | Not specified            | Not specified |

Source: Orantinib versus placebo combined with transcatheter arterial chemoembolisation in patients with unresectable hepatocellular carcinoma (ORIENTAL): a randomised, double-blind, placebo-controlled, multicentre, phase 3 study.[5]

The ORIENTAL study was terminated for futility as it did not show an improvement in overall survival for patients receiving Orantinib in combination with TACE compared to placebo.[5]

#### **Comparison with Standard of Care: Sorafenib**

Sorafenib is a standard first-line treatment for advanced HCC. While a direct head-to-head trial between Orantinib and Sorafenib is not available, a comparison can be drawn from their respective pivotal trials.

Table 3: Comparison of Orantinib (ORIENTAL study) and Sorafenib (SHARP study) in Advanced HCC

| Drug                  | Study    | Comparator          | Primary<br>Endpoint | Median Overall<br>Survival |
|-----------------------|----------|---------------------|---------------------|----------------------------|
| Orantinib (+<br>TACE) | ORIENTAL | Placebo (+<br>TACE) | Overall Survival    | 31.1 months                |
| Sorafenib             | SHARP    | Placebo             | Overall Survival    | 10.7 months                |

Sources: ORIENTAL study[5], SHARP study[6] Note: The patient populations and study designs of the ORIENTAL and SHARP trials were different, and this comparison should be interpreted with caution.





### **Efficacy in Metastatic Colorectal Cancer (mCRC)**

A Phase I study evaluated Orantinib in combination with S-1 and oxaliplatin (SOX) in patients with mCRC previously treated with chemotherapy.

Table 4: Phase I Study of Orantinib with SOX in mCRC

| Orantinib Dose<br>Level (bid) | Number of Patients | Dose-Limiting<br>Toxicities (DLTs) | Maximum Tolerated Dose (MTD) / Recommended Dose (RD) |
|-------------------------------|--------------------|------------------------------------|------------------------------------------------------|
| 200 mg                        | 6                  | 0                                  | 200 mg bid                                           |
| 400 mg                        | 3                  | 2                                  | Not established at this dose                         |

Source: A phase I pharmacokinetic study of TSU-68 in combination with S-1 and oxaliplatin in metastatic colorectal cancer patients previously treated with chemotherapy.[7]

The study concluded that Orantinib in combination with SOX was generally well-tolerated, with a recommended dose of 200 mg twice daily.[7]

#### **Comparison with Standard of Care: Regorafenib**

Regorafenib is a standard therapy for patients with mCRC who have progressed after standard therapies.

Table 5: Comparison of Orantinib Combination and Regorafenib in Refractory mCRC

| Drug            | Study   | Primary Endpoint | Median<br>Progression-Free<br>Survival |
|-----------------|---------|------------------|----------------------------------------|
| Orantinib + SOX | Phase I | Safety/MTD       | Not a primary endpoint                 |
| Regorafenib     | CORRECT | Overall Survival | 1.9 months                             |



Sources: Orantinib Phase I study[7], Regorafenib CORRECT trial[8][9] Note: This is an indirect comparison between a Phase I safety and a Phase III efficacy trial and should be interpreted with caution.

### **Efficacy in Metastatic Breast Cancer**

A Phase II study investigated Orantinib monotherapy in patients with metastatic breast cancer that had progressed after treatment with an anthracycline-containing regimen and a taxane.

Table 6: Phase II Study of Orantinib in Metastatic Breast Cancer

| Endpoint                        | Result |
|---------------------------------|--------|
| Objective Overall Response Rate | 0%     |
| Clinical Benefit Rate           | 5%     |

Source: A multicenter phase II study of TSU-68 in patients with metastatic breast cancer.[8]

The study found that Orantinib monotherapy had limited efficacy in this patient population, although it was well-tolerated.[8]

#### **Comparison with Standard of Care**

For patients with metastatic breast cancer who have progressed after anthracyclines and taxanes, treatment options often include capecitabine, vinorelbine, or gemcitabine, among others.[10][11][12] The lack of an objective response with Orantinib monotherapy in the Phase II trial suggests it is not a viable alternative to these established therapies in this setting.

## **Experimental Protocols Pharmacokinetic Analysis in Phase I Solid Tumor Study**

- Blood Sampling: Blood samples were collected pre-dose and at multiple time points (1, 1.5, 2, 2.5, 3, 3.5, 4, 6, 8, 12, and 24 hours) after dosing on days 1, 8, and 29.[3]
- Sample Processing: Samples were immediately centrifuged at 3,000 rpm for 10 minutes at 4°C. Plasma was separated and frozen at -20°C until analysis.[3]



 Analytical Method: Plasma concentrations of TSU-68 were determined using a validated high-performance liquid chromatography (HPLC) method.

### Efficacy and Safety Assessment in the ORIENTAL Study (HCC)

- Patient Population: Patients with unresectable hepatocellular carcinoma.[5]
- Treatment Arms:
  - Orantinib (200 mg orally, twice daily) combined with conventional TACE.
  - Placebo combined with conventional TACE.[13]
- Endpoints: The primary endpoint was overall survival. Secondary endpoints included time to progression and safety.[13]
- Randomization: Patients were randomized and stratified by region, Child-Pugh score, alphafetoprotein concentrations, and the size of the largest lesion.[13]

## Experimental Workflow for a Typical Orantinib Clinical Trial





Click to download full resolution via product page

Caption: A generalized workflow for Orantinib clinical trials.



#### Conclusion

The clinical development of Orantinib (TSU-68) has explored its potential across a range of solid tumors. While early-phase studies demonstrated a manageable safety profile and some evidence of biological activity, later-stage trials, such as the ORIENTAL study in HCC, did not meet their primary efficacy endpoints. In metastatic breast cancer, monotherapy showed limited activity. The available data suggest that while Orantinib effectively targets key angiogenic and proliferative pathways, this does not consistently translate into significant clinical benefit as a monotherapy or in the combinations studied to date when compared to placebo or in the context of established standard-of-care treatments. Further research into predictive biomarkers or novel combination strategies would be necessary to define a clear clinical role for Orantinib. A notable gap in the current literature is the detailed characterization of Orantinib's metabolites and their potential clinical activity.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Phase I, pharmacokinetic, and biological studies of TSU-68, a novel multiple receptor tyrosine kinase inhibitor, administered after meals with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. Phase I and pharmacokinetic study of TSU-68, a novel multiple receptor tyrosine kinase inhibitor, by twice daily oral administration between meals in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sorafenib in the Treatment of Advanced Hepatocellular Carcinoma PMC [pmc.ncbi.nlm.nih.gov]
- 6. cancernetwork.com [cancernetwork.com]
- 7. nice.org.uk [nice.org.uk]



- 8. Regorafenib in patients with metastatic colorectal cancer in Spain: from clinical trials to real-world evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Regorafenib in Refractory Metastatic Colorectal Cancer: A Multi-Center Retrospective Study PMC [pmc.ncbi.nlm.nih.gov]
- 10. ascopubs.org [ascopubs.org]
- 11. Role of Taxane and Anthracycline Combination Regimens in the Management of Advanced Breast Cancer: A Meta-Analysis of Randomized Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medscape.com [medscape.com]
- 13. Orantinib versus placebo combined with transcatheter arterial chemoembolisation in patients with unresectable hepatocellular carcinoma (ORIENTAL): a randomised, double-blind, placebo-controlled, multicentre, phase 3 study PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Meta-Analysis of Orantinib (TSU-68) in Clinical Trials]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15587554#meta-analysis-of-tsu-68-and-its-metabolites-in-clinical-trials]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com